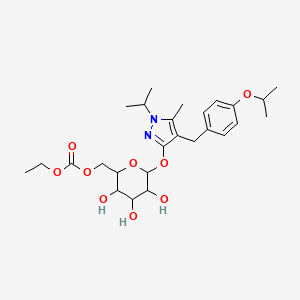

ethyl ((3,4,5-trihydroxy-6-((4-(4-isopropoxybenzyl)-1-isopropyl-5-methyl-1H-pyrazol-3-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl) carbonate

Description

Ethyl ((3,4,5-trihydroxy-6-((4-(4-isopropoxybenzyl)-1-isopropyl-5-methyl-1H-pyrazol-3-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl) carbonate is a structurally complex molecule featuring:

- A tetrahydro-2H-pyran core with trihydroxy groups at positions 3, 4, and 5, contributing to hydrophilic interactions.

- An ethyl carbonate moiety at the C2 methyl position, enhancing metabolic stability.

- A pyrazole ring substituted with 4-isopropoxybenzyl, isopropyl, and methyl groups, conferring steric bulk and lipophilicity.

This compound’s hybrid architecture combines carbohydrate-like solubility (from the pyran ring) with the bioactivity of aromatic heterocycles, making it a candidate for medicinal chemistry applications.

Properties

IUPAC Name |

ethyl [3,4,5-trihydroxy-6-[5-methyl-1-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]pyrazol-3-yl]oxyoxan-2-yl]methyl carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N2O9/c1-7-33-26(32)34-13-20-21(29)22(30)23(31)25(36-20)37-24-19(16(6)28(27-24)14(2)3)12-17-8-10-18(11-9-17)35-15(4)5/h8-11,14-15,20-23,25,29-31H,7,12-13H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOCLDQAQNNEAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OCC1C(C(C(C(O1)OC2=NN(C(=C2CC3=CC=C(C=C3)OC(C)C)C)C(C)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the improved processes for its preparation involves the formation of isopropyl alcohol solvate of remogliflozin etabonate . The reaction conditions typically include the use of solvents like ethyl acetate, methanol, and toluene, with formic acid or ammonia as catalysts .

Industrial Production Methods

Industrial production of remogliflozin etabonate follows a similar synthetic route but on a larger scale. The process involves the use of high-performance thin-layer chromatography (HPTLC) for the quantification and quality control of the compound . Forced degradation studies are also performed to ensure the stability of the compound under various conditions .

Chemical Reactions Analysis

Types of Reactions

Remogliflozin etabonate undergoes several types of chemical reactions, including:

Oxidation: The compound is susceptible to oxidative stress, leading to the formation of degradation products.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and other oxidizing agents are commonly used.

Reduction: Sodium borohydride and other reducing agents can be employed.

Substitution: Strong nucleophiles like sodium hydroxide are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various degradation products, which are analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) .

Scientific Research Applications

Antidiabetic Properties

Research indicates that compounds similar to ethyl ((3,4,5-trihydroxy-6-((4-(4-isopropoxybenzyl)-1-isopropyl-5-methyl-1H-pyrazol-3-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl) carbonate exhibit antidiabetic effects. The compound's structure suggests it may interact with G protein-coupled receptors (GPCRs), which play a crucial role in glucose metabolism regulation . Such interactions can lead to improved insulin sensitivity and glucose uptake by cells.

Antioxidant Activity

The presence of multiple hydroxyl groups in the compound enhances its potential as an antioxidant. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related diseases. Studies have shown that similar compounds can effectively scavenge free radicals and reduce oxidative damage in biological systems .

Anti-inflammatory Effects

Compounds with pyrazole derivatives are known for their anti-inflammatory properties. This compound may inhibit inflammatory pathways, making it a candidate for treating chronic inflammatory conditions .

Enzyme Inhibition Studies

The compound has potential applications in enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways associated with diabetes and obesity. By inhibiting specific enzymes, the compound could modulate metabolic processes and contribute to therapeutic strategies against metabolic disorders .

Drug Development

This compound can serve as a lead compound for developing new drugs aimed at treating diabetes and related metabolic disorders. Its structural characteristics allow for modifications that could enhance its efficacy and reduce side effects.

Case Study: Antidiabetic Efficacy

In a study examining the effects of similar compounds on diabetic rats, researchers found that administration of pyrazole derivatives significantly lowered blood glucose levels and improved insulin sensitivity compared to control groups . This highlights the potential of this compound in diabetes management.

Case Study: Antioxidant Activity Assessment

Another study focused on the antioxidant properties of similar compounds demonstrated a marked reduction in lipid peroxidation levels in vitro when treated with hydroxymethylated pyrazole derivatives . This suggests that ethyl ((3,4,5-trihydroxy-6-((4-(4-isopropoxybenzyl)-1-isopropyl-5-methyl-1H-pyrazol-3-yl)oxy)tetrahydro-2H-pyran-2-y)methyl) carbonate could be effective in preventing oxidative damage.

Mechanism of Action

Remogliflozin etabonate inhibits the sodium-glucose co-transporter 2 (SGLT2) in the kidneys, which is responsible for glucose reabsorption. By blocking this transporter, the compound promotes the excretion of glucose through urine, thereby lowering blood glucose levels . The molecular targets include SGLT2 proteins, and the pathways involved are primarily related to glucose metabolism .

Comparison with Similar Compounds

Table 1: Structural Features of Ethyl Carbonate Derivative and Analogous Compounds

Key Structural Insights :

- The 4-isopropoxybenzyl group on the pyrazole is bulkier than substituents in –3, which may influence steric interactions in biological targets.

- Unlike piperazine-containing compounds , the target lacks a basic nitrogen, reducing pH-dependent solubility but possibly enhancing metabolic stability.

Functional and Bioactivity Comparisons

Pharmacokinetic and Physicochemical Properties

Notable Trends:

- The pyran core likely improves solubility compared to purely aromatic analogs.

- The ethyl carbonate group may resist first-pass metabolism better than ester derivatives .

Biological Activity

Ethyl ((3,4,5-trihydroxy-6-((4-(4-isopropoxybenzyl)-1-isopropyl-5-methyl-1H-pyrazol-3-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl) carbonate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by multiple functional groups, including hydroxyl, ether, and carbonate functionalities. These groups suggest potential reactivity and biological activity, making it of interest in medicinal chemistry and materials science.

Structural Highlights

| Functional Group | Description |

|---|---|

| Hydroxyl Groups | Contribute to solubility and hydrogen bonding capabilities. |

| Ether Linkages | May enhance stability and influence pharmacokinetics. |

| Carbonate Group | Impacts reactivity and potential interactions with biological targets. |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- G Protein-Coupled Receptor (GPCR) Modulation : The compound may interact with GPCRs, which play crucial roles in various physiological processes. Activation or inhibition of these receptors can lead to significant changes in cellular signaling pathways .

- Calcium Ion Mobilization : Similar compounds have been shown to elevate intracellular calcium levels through activation of phospholipase C pathways, suggesting that this compound might have similar effects .

- Antioxidant Activity : The presence of multiple hydroxyl groups may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress in cells.

Case Studies

Several studies have explored the biological effects of related compounds or structural analogs:

- Antidiabetic Effects : Research on pyrazole derivatives has indicated that they can enhance insulin sensitivity and glucose uptake in muscle cells. Ethyl ((3,4,5-trihydroxy-6... carbonate may exhibit similar properties due to its structural similarities with known antidiabetic agents .

- Anti-inflammatory Properties : Some studies suggest that compounds with hydroxyl groups can inhibit inflammatory pathways by suppressing the expression of pro-inflammatory cytokines . This could be a critical area for further investigation regarding this compound.

- Neuroprotective Effects : Compounds interacting with GPCRs have been linked to neuroprotective outcomes in models of neurodegeneration. Ethyl ((3,4,5-trihydroxy-6... carbonate's potential interaction with these receptors warrants exploration in neuroprotective contexts .

Comparative Analysis with Similar Compounds

To better understand the unique properties of ethyl ((3,4,5-trihydroxy-6... carbonate, a comparison with structurally similar compounds is essential.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Ethylene Carbonate | Cyclic carbonate | High polarity; used in electrolytes |

| Diethyl Carbonate | Ester functional group | Solvent properties; used in organic synthesis |

| Propylene Carbonate | Similar cyclic structure | Lower viscosity; used in battery applications |

Ethyl ((3,4,5-trihydroxy-6... carbonate stands out due to its complex multi-functional structure that combines features from both carbohydrate chemistry and pyrazole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.